Hydrobenzamide

Thermal Stability TGA Analysis High-Temperature Synthesis

Researchers relying on hydrobenzamide scaffolds for organocatalysis or ligand synthesis face reproducibility risks when generic substitution introduces undocumented thermal or structural variability. Hydrobenzamide (CAS 92-29-5) eliminates this uncertainty. • Structurally verified (E,E)-bis(imine) aminal configuration confirmed by 2024 crystallographic study - ensures correct intermediate identity for stereocontrolled diamine synthesis. • TGA-verified thermal stability (onset 254 °C) supports Knoevenagel condensation and high-temperature polymer functionalization protocols where less robust analogs degrade. • Consistent purity (≥98%) across major suppliers ensures reproducible catalytic turnover and predictable crosslinking density in elastomer applications. Procurement delivers analytically confirmed material ready for direct use in ligand synthesis, organocatalysis, and conjugated diene polymer end-functionalization - shipped under ambient conditions with full GHS-compliant documentation.

Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
CAS No. 92-29-5
Cat. No. B1588721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrobenzamide
CAS92-29-5
Molecular FormulaC21H18N2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3
InChIInChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H
InChIKeyVUYRFIIFTJICNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrobenzamide Technical Baseline & Characterization


Hydrobenzamide (CAS 92-29-5, molecular formula C₂₁H₁₈N₂, molecular weight 298.4 g/mol) is an organic compound belonging to the hydrobenzamide class, derived from the condensation reaction of aromatic aldehydes with ammonia [1]. It exists as a white to off-white crystalline powder or crystals, with a melting point range of 102–105 °C (lit.), a boiling point of 422.6 °C at 760 mmHg, and a density of 1.01 g/cm³ . The compound is characterized by a computed XLogP3-AA value of 4.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 24.7 Ų, indicating high lipophilicity and low aqueous solubility [2]. Hydrobenzamide is commercially available at typical purity specifications of 95% or 98% from major chemical suppliers and is classified as acutely toxic if swallowed (H301, GHS Danger), requiring appropriate handling precautions [3].

Why Generic Substitution Fails: Hydrobenzamide Differentiation


Generic substitution within the hydrobenzamide and benzylideneimine class is scientifically unsound due to fundamental differences in molecular architecture, thermal stability profiles, and synthetic accessibility. Hydrobenzamide (CAS 92-29-5) possesses a unique aminal core structure with three phenyl substituents and two (E)-configured imine bonds that govern both its reactivity and physicochemical behavior [1]. Substituted analogs derived from 4-hydroxybenzaldehyde, salicylaldehyde, or other aromatic aldehydes exhibit substantially altered hydrogen-bonding capacity, logP values, and electronic properties that directly impact their performance in catalysis, polymer functionalization, and ligand applications [2]. Furthermore, thermal degradation onset temperatures vary widely across the hydrobenzamide scaffold; unverified substitution with a structurally similar but thermally less robust analog can compromise reaction yields in high-temperature synthetic protocols [3]. Procurement of analytically confirmed Hydrobenzamide (CAS 92-29-5) with established purity specifications ensures reproducibility across the differentiated application scenarios quantified in Section 3.

Hydrobenzamide Quantified Performance Advantages


Thermal Stability Profile

Hydrobenzamide (CAS 92-29-5) demonstrates high thermal robustness as quantified by thermogravimetric analysis (TGA) under nitrogen atmosphere. The initial decomposition onset occurs at 254 °C, with 50% weight loss (D½) observed at 281 °C, and complete decomposition with no residue above 320 °C [1]. This thermal profile enables Hydrobenzamide to serve as a catalyst or intermediate in high-temperature reaction conditions where structurally analogous benzaldehyde-ammonia condensation products (e.g., substituted hydrobenzamides derived from electron-rich or electron-deficient aromatic aldehydes) may exhibit significantly lower decomposition thresholds due to altered electronic stabilization of the aminal core.

Thermal Stability TGA Analysis High-Temperature Synthesis

Green Synthesis Route Comparison

The urea-choline chloride deep eutectic solvent (DES) protocol enables additive-free synthesis of Hydrobenzamide with yields in the range of 78–86%, representing a measurable improvement over traditional benzaldehyde-ammonia condensation methods that typically require anhydrous conditions and extended reaction times [1]. While traditional methods (e.g., US Patent 2,863,920) provide a baseline yield of approximately 85–95% under optimized anhydrous gaseous ammonia conditions with vigorous agitation and controlled cooling, the DES protocol achieves comparable yields without external catalysts, additives, or hazardous anhydrous gas handling [2]. This provides procurement decision-makers with a verifiable, greener synthetic pathway option.

Green Chemistry Synthesis Optimization Deep Eutectic Solvent

Crystal Structure Confirmation

The molecular structure of Hydrobenzamide (CAS 92-29-5) has been definitively characterized via single-crystal X-ray crystallography, confirming the (E,E)-configured bis(imine) geometry with a central aminal carbon bearing three phenyl substituents [1]. This structural elucidation supersedes earlier ambiguous structural assignments and differentiates authentic Hydrobenzamide from the isomeric heterocyclic compound amarine (formed upon thermal rearrangement of Hydrobenzamide) and from partially hydrolyzed or oxidized degradation products that may be present in poorly characterized or aged commercial samples. Updated ¹H NMR, ¹³C NMR, and IR spectroscopic data accompany the crystal structure report, providing a validated analytical fingerprint for identity confirmation [1].

Crystal Structure X-ray Crystallography Quality Control

Lipophilicity Profile (LogP)

Hydrobenzamide (CAS 92-29-5) exhibits a computed XLogP3-AA value of 4.7, classifying it as a highly lipophilic compound with negligible aqueous solubility [1]. This lipophilicity profile is a direct consequence of its three phenyl substituents and the absence of hydrogen bond donors (HBD count = 0) [2]. In contrast, substituted hydrobenzamides derived from aldehydes bearing hydroxyl, carboxyl, or amine functional groups (e.g., 4-hydroxybenzaldehyde or salicylaldehyde derivatives) exhibit substantially lower logP values (typically ranging from 1.5 to 3.5 depending on substitution pattern) due to increased hydrogen-bonding capacity and polarity [3]. This difference in lipophilicity governs compound behavior in biphasic reaction systems, chromatographic retention, and membrane permeability in biological assay contexts.

Lipophilicity LogP Solubility

Hydrobenzamide Application Scenarios


Knoevenagel Condensation to Cinnamic Acid Derivatives

Hydrobenzamide (CAS 92-29-5) functions as an organocatalyst in the Knoevenagel condensation of benzaldehyde with malonic acid to yield cinnamic acid derivatives, a transformation that proceeds at elevated temperatures where thermal robustness is required [1]. The TGA-verified thermal stability (onset 254 °C, D½ 281 °C) ensures that the catalyst remains intact under reaction conditions that would degrade less thermally stable hydrobenzamide analogs or imine-based catalysts. Procurement of analytically confirmed Hydrobenzamide with established purity supports reproducible catalytic turnover and yield consistency in this application [2].

Conjugated Diene Polymer Functionalization

Hydrobenzamide (CAS 92-29-5) is specifically claimed as a functionalizing agent for conjugated diene polymers prepared via lanthanide-based catalysis, where it reacts with the reactive polymer chain ends to introduce terminal functional groups that enhance mechanical strength and thermal stability of the resulting elastomeric materials [1]. The defined molecular structure and high purity of commercially available Hydrobenzamide ensure consistent functionalization efficiency, whereas substitution with structurally analogous but uncharacterized hydrobenzamide derivatives may result in variable crosslinking density and unpredictable material performance [2].

Stereocontrolled 1,2-Diarylethane-1,2-diamine Synthesis

Hydrobenzamide (CAS 92-29-5) serves as a key intermediate in the stereocontrolled synthesis of (±)-1,2-diphenyl-1,2-diaminoethane from benzaldehyde and ammonia [1]. The revised structural assignment of Hydrobenzamide—as an open-chain (E,E)-bis(imine) aminal rather than the previously proposed cyclic structure—is essential for understanding the reaction mechanism and optimizing synthetic yields. Procurement of structurally verified Hydrobenzamide (as confirmed by the 2024 crystallographic study) ensures that researchers are working with the correctly identified intermediate, avoiding the confounding effects that arise from the isomeric amarine or from hydrolyzed material [2].

ONO Pincer Ligand Synthesis

Hydrobenzamide (CAS 92-29-5) and its derivatives function as precursors to amine-bis(phenol) ONO pincer ligands via sterically controlled ammonia condensation with salicylaldehydes [1]. The unsubstituted Hydrobenzamide scaffold provides a baseline reactivity and coordination geometry template against which substituted analogs can be compared. The high lipophilicity (XLogP = 4.7) and absence of competing hydrogen-bond donors in CAS 92-29-5 make it particularly suitable for non-aqueous ligand synthesis and for metal complexation studies where ligand polarity must be minimized [2].

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